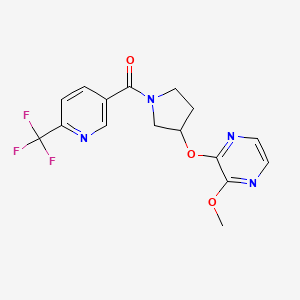
(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound would first be described in terms of its molecular formula, structure, and possibly its purpose or role if it’s known.
Synthesis Analysis
The synthesis of the compound would be studied. This could involve looking at the reactions used to create it, the reagents involved, the conditions under which the synthesis occurs, and the yield of the reaction.Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry might be used to determine the structure of the compound.Chemical Reactions Analysis
The compound’s reactivity would be studied. This could involve looking at what other substances it reacts with, what the products of those reactions are, and under what conditions the reactions occur.Physical And Chemical Properties Analysis
The compound’s physical and chemical properties would be analyzed. This could involve looking at its melting point, boiling point, solubility, stability, and other properties.科学的研究の応用
Structural Analysis
A study by (Butcher, Bakare, & John, 2006) focuses on the structural aspects of a compound with a five-membered pyrrolidine ring, highlighting its envelope geometry and weak intermolecular hydrogen bonding. This structural analysis could be relevant for similar compounds like the one .
Antimicrobial Activity
Research on related pyridine derivatives has shown antimicrobial properties. Patel, Agravat, & Shaikh (2011) synthesized pyridine derivatives with observed variable and modest antimicrobial activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011).
Synthetic Routes and Chemical Transformations
Abdelhamid, Shokry, & Tawfiek (2012) explored the synthesis of various pyrazolo and pyrimidine derivatives, including those with methanone groups, indicating potential synthetic pathways and transformations relevant to the compound of interest (Abdelhamid, Shokry, & Tawfiek, 2012).
Molecular Structure and Crystallography
Lakshminarayana et al. (2009) investigated a similar compound, focusing on its molecular structure and crystallography, which could provide insights into the crystalline properties of related compounds (Lakshminarayana et al., 2009).
Protonation and Hydrogen Bonding Studies
Böck et al. (2021) conducted a study on the protonation sites and hydrogen bonding in salts of compounds with pyridinyl and pyrazinyl groups, which can offer insights into the behavior of similar compounds under different chemical conditions (Böck et al., 2021).
In Vitro and In Vivo Evaluation for Medical Applications
Hutchinson et al. (2003) evaluated a compound with a pyridinyl group for its in vitro and in vivo efficacy, particularly in the context of bone turnover, providing a model for assessing similar compounds in medical applications (Hutchinson et al., 2003).
Safety And Hazards
The safety and potential hazards of the compound would be assessed. This could involve looking at its toxicity, flammability, and other safety-related properties.
将来の方向性
Based on all of the above information, researchers might suggest future directions for research on the compound. This could involve suggesting further studies to confirm or expand upon the findings, or suggesting potential applications for the compound.
Please note that these are general steps and the specific methods and techniques used could vary depending on the nature of the compound and the resources available to the researchers. For a specific compound like the one you mentioned, a detailed literature search would be necessary to find the relevant information. If you have access to scientific databases or a university library, those could be good places to start. You could also consider reaching out to a chemist or a professor for guidance. They might be able to provide more specific information or suggest relevant resources. Please remember to handle all chemicals safely and only perform experiments under the guidance of a trained professional.
特性
IUPAC Name |
[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N4O3/c1-25-13-14(21-6-5-20-13)26-11-4-7-23(9-11)15(24)10-2-3-12(22-8-10)16(17,18)19/h2-3,5-6,8,11H,4,7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQFNHBANWJDYHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN=C1OC2CCN(C2)C(=O)C3=CN=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-(isopropylthio)phenyl)-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide](/img/structure/B2886706.png)
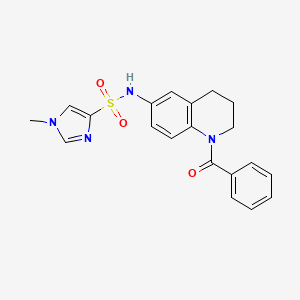
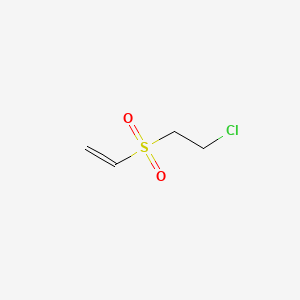
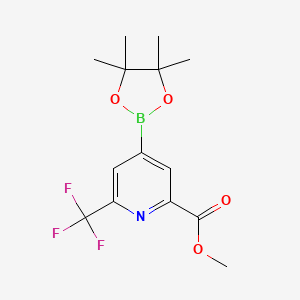
![N-benzyl-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2886711.png)
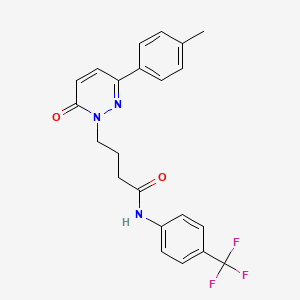
![({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 3,4-diethoxybenzoate](/img/structure/B2886715.png)
![5-[(4-Fluorophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B2886717.png)
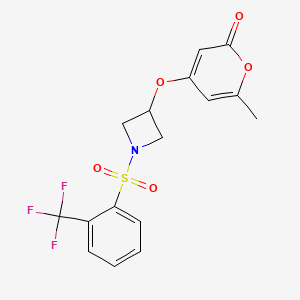
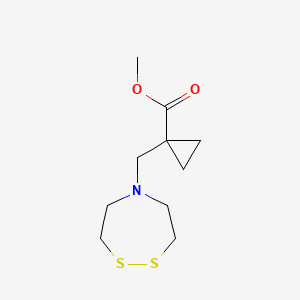
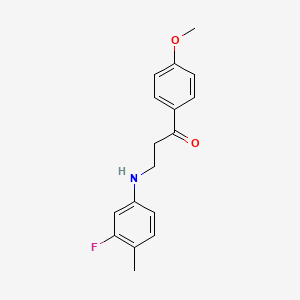
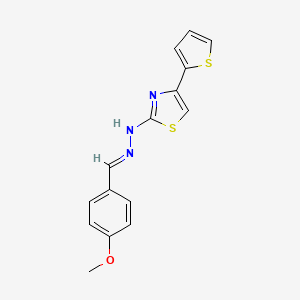
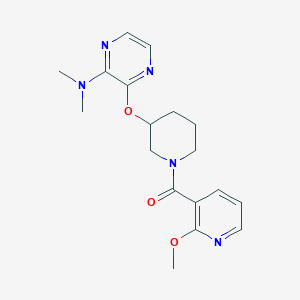
![1-(4-Fluorophenyl)-6-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2886729.png)